

# A Comprehensive Technical Guide to Xylose-1-13C: Commercial Availability and Research Applications

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## Compound of Interest

Compound Name: Xylose-1-13C

Cat. No.: B15140724

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Xylose-1-13C**, a stable isotope-labeled sugar crucial for metabolic research and diagnostic applications. This document details its commercial availability, summarizes key experimental protocols, and visualizes relevant biological pathways and workflows.

## Commercial Suppliers and Availability of Xylose-1-13C

For researchers looking to source **Xylose-1-13C**, several reputable commercial suppliers offer this isotopically labeled compound. The availability, purity, and product specifications are summarized in the table below for easy comparison. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Supplier	Product Name	Catalog Number (Example )	Isotopic Purity	Chemical Purity	Available Forms	CAS Number
Cambridge Isotope Laboratories, Inc.	D-Xylose (1- <sup>13</sup> C, 99%)	CLM-1140	99%	≥98%	Powder	70849-21-7
Sigma-Aldrich (Merck)	D-Xylose-1- <sup>13</sup> C	331104	99 atom % <sup>13</sup> C	99% (CP)	Powder	70849-21-7
MedChem Express	L-Xylose-1- <sup>13</sup> C	HY-78139S	Not Specified	Not Specified	Powder	178101-87-6
MedChem Express	Xylose-1- <sup>13</sup> C	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified

## Experimental Protocols Utilizing Xylose-1-13C

**Xylose-1-13C** is a valuable tracer for studying metabolic pathways and nutrient absorption. Below are detailed methodologies for two key applications: <sup>13</sup>C-Metabolic Flux Analysis in yeast and the clinical Xylose Absorption Test.

### <sup>13</sup>C-Metabolic Flux Analysis (MFA) in Yeast

Metabolic flux analysis using <sup>13</sup>C-labeled substrates is a powerful technique to quantify the rates of intracellular metabolic reactions.[1][2] This protocol provides a general framework for conducting <sup>13</sup>C-MFA in yeast, such as *Saccharomyces cerevisiae*, using **Xylose-1-13C** as a tracer.

#### 1. Strain Cultivation and Labeling Experiment:

- Yeast Strain and Pre-culture: Select the desired yeast strain and prepare a pre-culture in a standard growth medium (e.g., YPD).

- **Minimal Medium Preparation:** Prepare a defined minimal medium with a known concentration of xylose as the sole carbon source. For the labeling experiment, use a mixture of unlabeled xylose and Xylose-1-<sup>13</sup>C. A common ratio is 80% unlabeled and 20% labeled xylose to ensure sufficient incorporation for detection without excessive cost.
- **Main Culture:** Inoculate the main culture in the minimal medium to a starting optical density (OD<sub>600</sub>) of approximately 0.1.
- **Steady-State Growth:** Grow the culture in a chemostat or in a batch culture ensuring exponential growth to achieve a metabolic steady state.
- **Sampling:** Harvest cells during the mid-exponential growth phase. Rapidly quench metabolic activity by mixing the cell suspension with a cold solution (e.g., -40°C methanol).

## 2. Metabolite Extraction:

- **Cell Lysis:** Centrifuge the quenched cell suspension to pellet the cells. Resuspend the pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
- **Phase Separation:** Separate the polar (containing amino acids and sugar phosphates) and non-polar phases by centrifugation.
- **Derivatization:** Dry the polar extract and derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is methoximation followed by silylation.

## 3. GC-MS Analysis:

- **Instrumentation:** Use a GC-MS system equipped with a suitable column for separating the derivatized metabolites.
- **Data Acquisition:** Operate the mass spectrometer in either scan mode or selected ion monitoring (SIM) mode to detect the mass isotopomer distributions of the metabolites of interest.
- **Data Analysis:** Correct the raw mass isotopomer distribution data for the natural abundance of <sup>13</sup>C.

#### 4. Flux Calculation:

- **Metabolic Model:** Use a stoichiometric model of the organism's central carbon metabolism.
- **Software:** Employ specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the measured mass isotopomer distributions to the metabolic model.

## Clinical Xylose Absorption Test

The D-xylose absorption test is a clinical diagnostic procedure to assess the absorptive capacity of the small intestine.<sup>[3][4][5][6][7]</sup> The use of <sup>13</sup>C-labeled xylose allows for non-radioactive and sensitive detection.

#### 1. Patient Preparation:

- **Fasting:** The patient must fast overnight (at least 8 hours) before the test. Water is permitted.
- **Medication Review:** Certain medications can interfere with the test results. The supervising clinician should review and potentially pause medications such as aspirin, indomethacin, and others.<sup>[7]</sup>

#### 2. Test Administration:

- **Baseline Samples:** Collect baseline blood and urine samples before administering the xylose.
- **Dose Administration:** The standard adult dose is 25 grams of D-xylose dissolved in approximately 250 mL of water.<sup>[4]</sup> For pediatric patients, the dose is adjusted based on body weight. The patient should consume the entire solution.
- **Hydration:** Encourage the patient to drink an additional 250-500 mL of water during the test period to ensure adequate urine output.<sup>[4]</sup>

#### 3. Sample Collection:

- **Blood Samples:** Collect blood samples at 1 and 2 hours after xylose ingestion.<sup>[3]</sup>

- Urine Collection: Collect all urine produced over a 5-hour period following the xylose dose.[\[4\]](#)  
[\[5\]](#)

#### 4. Sample Analysis:

- Sample Preparation: Prepare blood (serum or plasma) and urine samples for analysis.
- Mass Spectrometry Analysis: Use a suitable mass spectrometry method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation and derivatization, to quantify the concentration of Xylose-1-<sup>13</sup>C in the blood and urine samples.

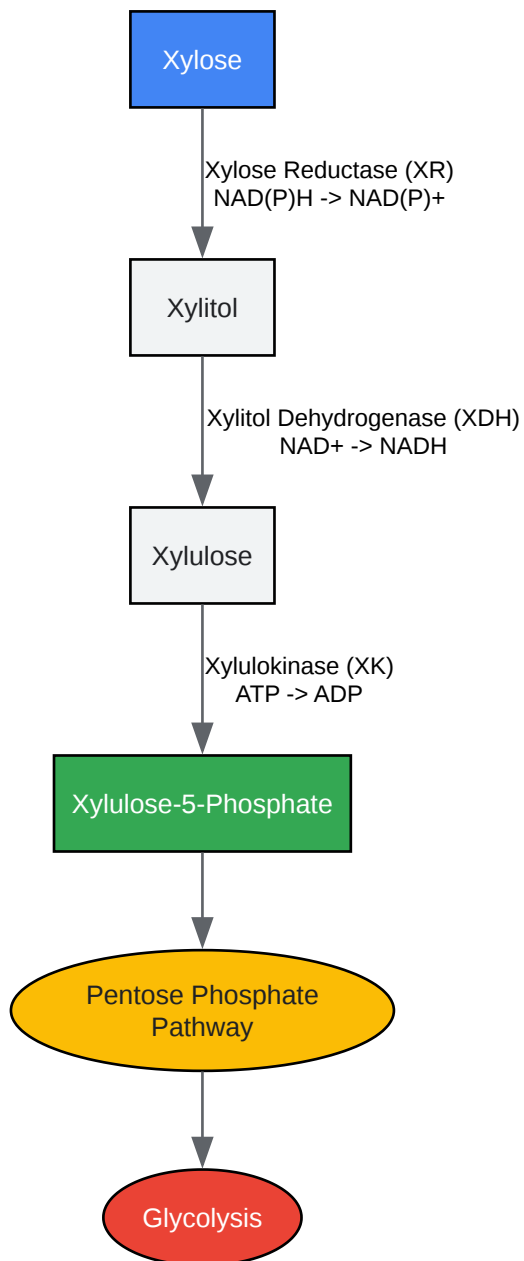
#### 5. Interpretation of Results:

- Normal Absorption: In individuals with normal intestinal absorption, a significant portion of the ingested <sup>13</sup>C-xylose will be absorbed and subsequently excreted in the urine. Blood levels of <sup>13</sup>C-xylose will also show a characteristic peak.
- Malabsorption: Low levels of <sup>13</sup>C-xylose in both blood and urine are indicative of malabsorption in the small intestine.

## Visualizations of Pathways and Workflows

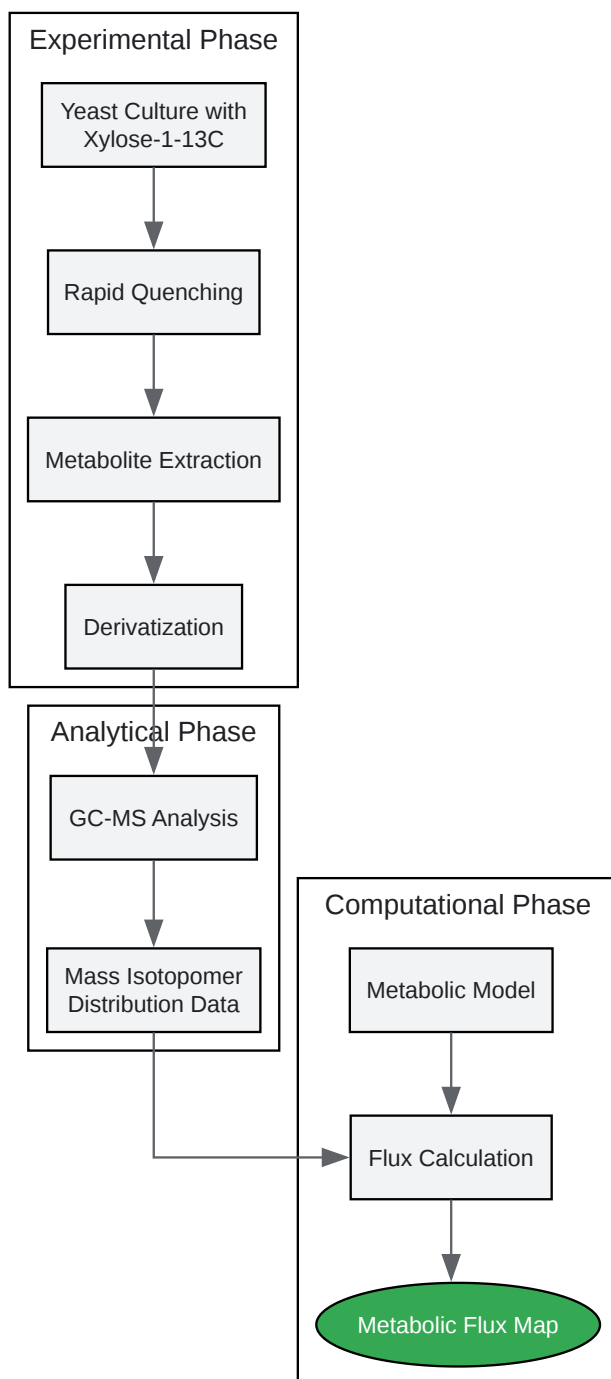
The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the use of **Xylose-1-<sup>13</sup>C**.

## Xylose Metabolism Pathway in Yeast

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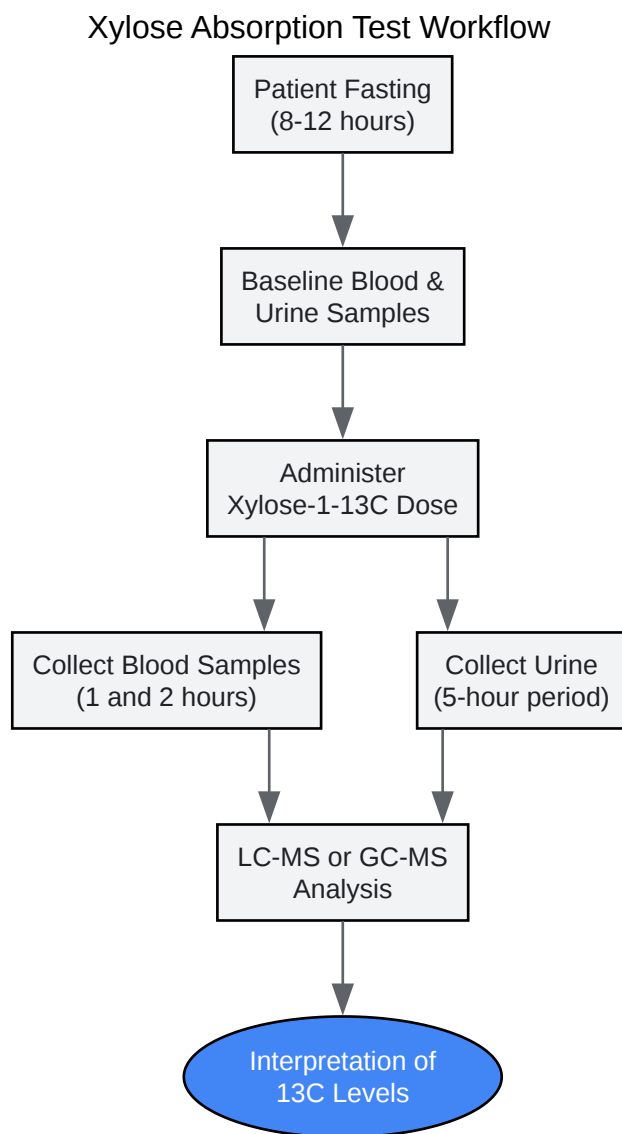
Caption: A simplified diagram of the xylose metabolism pathway in yeast.

## 13C-Metabolic Flux Analysis Workflow



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Caption: Workflow for 13C-Metabolic Flux Analysis using labeled xylose.



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Caption: Clinical workflow for the Xylose Absorption Test using labeled xylose.

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## References

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